2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate
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Overview
Description
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate is an organic compound derived from pyridine It is characterized by the presence of a tert-butyl group and a methyl group attached to the pyridine ring, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure.
Introduction of tert-Butyl Group: tert-Butyl groups are introduced using tert-butyllithium in a reaction reminiscent of the Chichibabin reaction.
Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions, often involving carbon dioxide and appropriate catalysts.
Industrial Production Methods
Industrial production of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The tert-butyl and methyl groups contribute to its steric and electronic properties, influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the carboxylate groups.
2,6-Di-tert-butyl-4-methylpyridine: Contains an additional methyl group at the 4-position.
2,4,6-Tri-tert-butylpyridine: Contains tert-butyl groups at the 2, 4, and 6 positions.
Uniqueness
2-(tert-butyl) 6-methyl pyridine-2,6-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups along with carboxylate groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
79233-73-1 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
6-O-tert-butyl 2-O-methyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-7-5-6-8(13-9)10(14)16-4/h5-7H,1-4H3 |
InChI Key |
OEQUBNFISYFEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)OC |
Origin of Product |
United States |
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